2-(2-Pyrimidinyl)imidazole-4-carbaldehyde
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Overview
Description
2-(2-Pyrimidinyl)imidazole-4-carbaldehyde is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound’s consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrimidinyl)imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the aldehyde group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(2-Pyrimidinyl)imidazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Pyrimidinyl)imidazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Imidazole-2-carboxaldehyde: This compound shares the imidazole ring but lacks the pyrimidine moiety.
Pyrimido[1,2-a]benzimidazoles: These compounds feature a fused pyrimidine and benzimidazole ring system.
Uniqueness
This dual-ring structure allows for versatile interactions with biological molecules, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H6N4O |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-pyrimidin-2-yl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-5-6-4-11-8(12-6)7-9-2-1-3-10-7/h1-5H,(H,11,12) |
InChI Key |
ONWOVYBTJHPUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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